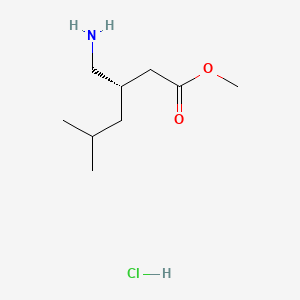

(S)-Pregabalin methyl ester hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNJFRLJTFCGSL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669832 | |

| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714230-22-5 | |

| Record name | Pregabalin methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714230225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3S)-3-(aminomethyl)-5-methylhexanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGABALIN METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HJF4CAD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Pregabalin methyl ester hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-Pregabalin Methyl Ester Hydrochloride

This guide provides a comprehensive technical overview of this compound, an important derivative of the well-known pharmaceutical agent (S)-Pregabalin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and stability of this compound, offering field-proven insights and validated protocols.

Introduction and Significance

(S)-Pregabalin, the active pharmaceutical ingredient marketed for neuropathic pain and other neurological conditions, functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] Its methyl ester hydrochloride salt serves primarily as an analytical reference standard and a key intermediate in synthetic processes.[2] The esterification of the carboxylic acid moiety alters the molecule's polarity and reactivity, making a thorough understanding of its distinct chemical properties essential for its effective use in research and development. This guide elucidates these properties, providing a robust framework for its handling, analysis, and application.

Physicochemical and Computational Properties

This compound is a colorless to off-white solid.[3] Its fundamental properties are critical for designing experimental conditions, from dissolution for in-vitro assays to storage protocols that ensure its long-term integrity.

Core Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | [4] |

| Synonyms | (S)-Isobutylgaba methyl ester HCl, (S)-Pregabalin methyl ester HCl | [2] |

| CAS Number | 714230-22-5 | [2][3][5] |

| Molecular Formula | C₉H₂₀ClNO₂ | [3][5] |

| Molecular Weight | 209.71 g/mol | [3][5] |

| Appearance | Colorless to off-white solid | [3] |

| Purity | Typically ≥95% (as determined by NMR) | [2][3][5] |

Solubility Profile

The compound exhibits good solubility in various common laboratory solvents, which is a crucial parameter for preparing stock solutions and reaction mixtures.

| Solvent | Solubility | Source(s) |

| DMF | ~30 mg/mL | [2] |

| DMSO | ~30 mg/mL | [2] |

| Ethanol | ~30 mg/mL | [2] |

| PBS (pH 7.2) | ~10 mg/mL | [2] |

Storage and Handling

Proper storage is paramount to prevent degradation. The hydrochloride salt is relatively stable, but the ester functionality warrants caution.

-

Short-term (Solid): Store at 4°C, protected from light.[3][5]

-

Long-term (In Solution): For maximum stability, store solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), and always protect from light.[3][6]

Computational Chemistry Data

In-silico predictions provide insight into the molecule's behavior in biological systems and chromatographic environments.

| Parameter | Value | Significance | Source(s) |

| TPSA | 52.32 Ų | Topological Polar Surface Area; relates to membrane permeability. | [5] |

| LogP | 1.5923 | Octanol-water partition coefficient; indicates hydrophobicity. | [5] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [5] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [5] |

| Rotatable Bonds | 5 | Relates to conformational flexibility. | [5] |

Synthesis and Purification

The most direct synthesis of this compound involves the esterification of the parent compound, (S)-Pregabalin. The causality behind the choice of reagents is critical: a strong electrophilic methyl source is required, and the reaction must be conducted under conditions that prevent side reactions and racemization.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on the well-established Fischer esterification, adapted for amino acids, using thionyl chloride to generate an acyl chloride intermediate in situ, which then rapidly reacts with methanol.[7]

Objective: To synthesize this compound from (S)-Pregabalin.

Materials:

-

(S)-Pregabalin

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Dry Ice / Acetone Bath

-

Round-bottom flask with magnetic stirrer

-

Drying tube (CaCl₂)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube.

-

Reagent Preparation: Cool the flask in a dry ice/acetone bath to -78°C.

-

Methanol Addition: Carefully add anhydrous methanol (e.g., 50 mL for 5g of Pregabalin) to the cooled flask.

-

Thionyl Chloride Addition: Add thionyl chloride dropwise to the cold methanol with vigorous stirring. This is a highly exothermic reaction that generates methyl chloride and HCl gas in situ. The slow addition at -78°C is a critical control step to manage the exotherm and prevent unwanted side reactions.

-

Substrate Addition: Once the addition is complete and the solution has re-stabilized at low temperature, add (S)-Pregabalin in one portion.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield a white crystalline solid.

Analytical Characterization

A multi-technique approach is required for unambiguous identification and purity assessment. Each technique provides orthogonal data, creating a self-validating analytical system.

Analytical Workflow Diagram

Caption: A typical workflow for the analytical characterization of the final product.

Key Analytical Techniques

-

¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The spectrum should be consistent with the expected structure, showing a characteristic singlet around 3.7 ppm for the methyl ester protons (-OCH₃), alongside the multiplets corresponding to the isobutyl and backbone protons of the pregabalin structure. A Certificate of Analysis typically confirms that the spectrum is consistent with the structure.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the free amine, derivatization is often required for good chromatographic peak shape. However, the methyl ester itself is more volatile than the parent acid. GC-MS analysis provides both retention time data for purity assessment and a mass spectrum for identity confirmation.[7] The mass spectrum should show a molecular ion peak or characteristic fragmentation pattern corresponding to the free base form (M.W. 173.25).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a robust method for determining purity. While many published methods focus on the parent drug, they can be adapted.[8][9] A C18 or C8 column with a mobile phase of phosphate buffer and acetonitrile is a common starting point.[8] Detection is typically performed at low UV wavelengths (~210-215 nm) as the molecule lacks a strong chromophore.[9][10]

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the ester linkage, which is susceptible to hydrolysis, and the primary amine, which can undergo oxidation.

Expected Degradation Pathways

Caption: Potential degradation pathways for this compound.

Forced Degradation Protocol

This protocol is essential for developing stability-indicating analytical methods. It intentionally stresses the compound to identify potential degradants.

Objective: To assess the stability of the compound under various stress conditions as per ICH guidelines.[11]

Materials:

-

This compound stock solution (e.g., 1 mg/mL)

-

1N HCl, 1N NaOH, 3% H₂O₂

-

Water bath, UV lamp, oven

Procedure:

-

Sample Preparation: Prepare separate aliquots of the stock solution for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before analysis. The parent compound, (S)-Pregabalin, is known to be highly stable under acidic conditions, but the ester is expected to hydrolyze.[11]

-

Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl before analysis. Significant degradation is expected via ester hydrolysis, mirroring the behavior of the parent drug which degrades in alkaline medium.[11][12]

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 1 hour. Analyze directly. This condition is known to produce several degradation impurities for the parent compound.[12]

-

Thermal Degradation: Heat a solid sample at 105°C for 24 hours. Dissolve in mobile phase for analysis.

-

Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable RP-HPLC method. The goal is to achieve baseline separation between the main peak and all generated degradation products.

Conclusion

This compound is a crucial chemical entity for research related to its parent API. Its properties are defined by the interplay between the (S)-3-(aminomethyl)-5-methylhexanoate structure and its hydrochloride salt form. A comprehensive understanding of its physicochemical properties, a validated synthetic route, robust analytical characterization, and knowledge of its degradation pathways are fundamental to its reliable use. The protocols and data presented in this guide provide the necessary framework for scientists to handle, analyze, and apply this compound with confidence and scientific rigor.

References

-

Pharmaffiliates. Synthesis of Pregabalin. [Link]

- Google Patents. WO2017019791A1 - Synthesis of (s)-pregabalin.

-

Ovid. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. [Link]

-

TSI Journals. Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. [Link]

-

Agilent. USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. [Link]

-

NIH. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. [Link]

-

Journal of Chemical Health Risks. Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. [Link]

-

ResearchGate. (PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. [Link]

-

Semantic Scholar. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. [Link]

-

U.S. Food & Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Analytical Method Development and Validation for Simultaneous Estimation of Pregabalin, Mecobalamin and Alpha Lipoic Acid in Bulk as well as in Pharmaceutical Dosage Form by using RP-HPLC. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound Salt [lgcstandards.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ovid.com [ovid.com]

- 8. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of (S)-Pregabalin Methyl Ester Hydrochloride

This guide provides a comprehensive technical overview of (S)-Pregabalin methyl ester hydrochloride, a critical derivative of the widely used pharmaceutical agent, (S)-Pregabalin. Intended for researchers, analytical scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, common synthetic pathways, and robust analytical methodologies for its characterization and quantification.

Introduction: The Analytical Imperative for a Pregabalin Derivative

(S)-Pregabalin, marketed under trade names like Lyrica®, is a gamma-aminobutyric acid (GABA) analogue prescribed for epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Its therapeutic efficacy is stereospecific to the (S)-enantiomer.[3][4] The parent molecule exists as a zwitterion, a characteristic that complicates many standard analytical procedures, particularly gas chromatography (GC).[1][5]

This compound emerges as a solution to these analytical challenges. It serves as a crucial analytical reference standard and a key intermediate for derivatization.[6] By converting the carboxylic acid group into a methyl ester, the molecule's volatility is increased, and its tendency to undergo thermal degradation via lactam formation in a hot GC injection port is eliminated.[1][5] This guide elucidates the fundamental chemistry and analytical science underpinning this essential compound.

Molecular Structure and Physicochemical Properties

The structural integrity of an analytical standard is paramount. This compound is the hydrochloride salt of the methyl ester of (S)-3-(aminomethyl)-5-methylhexanoic acid. The molecule retains the critical stereocenter at the C3 position from its parent compound, which is fundamental to its role in chiral analysis.

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| Systematic Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | [7] |

| Synonyms | (S)-Isobutylgaba methyl ester HCl, (S)-Pregabalin methyl ester | [6] |

| CAS Number | 714230-22-5 | [6][8][9] |

| Molecular Formula | C₉H₂₀ClNO₂ | [9][10][11] |

| Molecular Weight | 209.71 g/mol | [9][10][11] |

| Appearance | Colorless to off-white solid | [8] |

| SMILES | CC(C)CCC(OC)=O.Cl | [7][9] |

| InChI | InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1 | [6][7] |

| Optical Rotation | [α]ᴰ = +9.1° | [12] |

| Purity | ≥95% (typical for reference standards) | [6][8] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [8][10] |

Synthesis: From Zwitterion to Ester

The most direct and widely employed synthesis of this compound is the acid-catalyzed Fischer esterification of (S)-Pregabalin.

Mechanistic Rationale

The primary challenge in esterifying an amino acid is the presence of both a nucleophilic amine and a carboxylic acid. Standard acid catalysis protonates the amine, deactivating it and allowing the carboxylic acid to be esterified. A highly effective method for this transformation utilizes thionyl chloride (SOCl₂) in anhydrous methanol.[1][13] This approach is advantageous as the thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction, and sulfur dioxide and HCl gas, which are easily removed. This drives the equilibrium towards the product, ensuring a high yield.

Synthesis Workflow Diagram```dot

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", style="rounded,filled", fontcolor="#202124", shape=ellipse]; condition [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, style=filled]; product [fillcolor="#E6F4EA", fontcolor="#202124", shape=box, style="rounded,filled"]; process [fillcolor="#D3E3FD", fontcolor="#202124", shape=box, style="rounded,filled"];

// Nodes Pregabalin [label="(S)-Pregabalin", class="reactant"]; Methanol [label="Anhydrous Methanol", class="reagent"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", class="reagent"]; ReactionVessel [label="Reaction Vessel", class="process"]; Cooling [label="-78 °C to RT", class="condition"]; Product [label="(S)-Pregabalin Methyl Ester HCl", class="product"]; Evaporation [label="Solvent Evaporation", class="process"];

// Edges Pregabalin -> ReactionVessel; Methanol -> ReactionVessel; SOCl2 -> ReactionVessel [label="Dropwise\naddition"]; ReactionVessel -> Cooling [dir=none]; ReactionVessel -> Evaporation [label="Stir 3-4h"]; Evaporation -> Product; }

Caption: Workflow for chiral purity analysis of (S)-Pregabalin methyl ester.

This protocol is based on the method for enantiomeric identification of Pregabalin using (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (S-TPC). [1][5]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane).

-

Derivatization: Add 50 µL of S-TPC solution (e.g., 1 mg/mL in dichloromethane). Vortex the mixture and allow it to react at room temperature for 15 minutes.

-

GC-MS Analysis: Inject 1 µL of the resulting solution onto a GC-MS system equipped with a standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Data Interpretation: The two diastereomers—(S)-Pregabalin-(S)-TPC and any contaminating (R)-Pregabalin-(S)-TPC—will elute at different retention times. The peak areas are used to calculate the enantiomeric excess and quantify the (R)-enantiomer impurity.

Purity Analysis by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for assessing the purity of the compound and separating it from any non-chiral related substances. [14][15]

-

Methodology: A typical method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate, pH 6.5) and an organic modifier like acetonitrile. [14]Detection is often performed at a low UV wavelength (~210 nm) due to the lack of a strong chromophore.

-

Alternative Chiral Analysis: It is noteworthy that direct enantiomeric separation of underivatized Pregabalin is achievable using HPLC with a Chiral Stationary Phase (CSP), such as a zwitterionic selector derived from a cinchona alkaloid. [2][16]This provides an orthogonal method to the GC-MS approach, avoiding derivatization entirely.

Applications in Research and Drug Development

The primary role of this compound is as a high-purity analytical standard.

-

Pharmaceutical Quality Control: It is used as a reference material for validating analytical methods designed to quantify (S)-Pregabalin in bulk drug substances and finished pharmaceutical products. [6]* Forensic Science: In forensic drug analysis, it is essential for the unambiguous identification of Pregabalin and, critically, for confirming its controlled (S)-enantiomeric form. [1][5]* Impurity Profiling: The compound serves as a standard to identify and quantify the methyl ester itself, which could potentially be a process-related impurity or a degradation product in the final drug product.

Conclusion

This compound is more than a simple derivative; it is an enabling tool for the robust and accurate analysis of its parent drug. Its synthesis via a straightforward esterification reaction overcomes the inherent analytical difficulties of the zwitterionic (S)-Pregabalin, particularly for GC-MS applications. A thorough characterization using a suite of spectroscopic and chromatographic techniques, as detailed in this guide, is essential to validate its structure, purity, and stereochemical integrity, thereby ensuring its fitness for purpose as a reference standard in the demanding environments of pharmaceutical and forensic science.

References

- MedchemExpress. (n.d.). This compound. Retrieved from MedchemExpress.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPJekZ54dEQ6yZG33a511AS3wJtlLWvXNZsxXR_5UCZ_qOaD85G4iqzvbJ-pwU3Cm5_IX1mUCd369pbdGAy1ZLhXsOliw4iaQM3B59bCql4JQe_vcGD-YIuQo6dbXuvGhLjYAp0diX-sMAkWBexel5wRk6XozHTQGpG6WHBzzokrgioj0lA==]

- Gouda, A. A., et al. (2009). Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives. European Journal of Medicinal Chemistry, 45(4), 1447-1452. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_No1YcA0gRxxt4k63e4ynqYFfkQxgDaiLKe-KADNo_YIaQDWqYOsuuzwNTj78iRVvOLXA_8rjclOjUFaAcZTv_LcIHoh51yxMdfTg0ozzB1fArnNAAhgEK7cLaEEArdxKTCF6]

- Cayman Chemical. (n.d.). Pregabalin methyl ester (hydrochloride). Retrieved from Cayman Chemical [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbycz7uf9OCTrg_aFHe3qzvwIv1005zO97T7-NNYysWp4SAf3LtvNQxAa06g-ZzGCllRjCyUAQkMbSZJoTx3A9aMxruwa4i_oW_UrJDK0SA7B7HbduuT_a_o01Nck6LAcaIWBXHB9dP78kOrBf5LTwbukWmCOuUA1a9uKQI7EcPDotT5bC6ET2_g==]

- TargetMol. (n.d.). This compound. Retrieved from TargetMol [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoSLUU_hwUR_eWzm_r7miJNM4zxTXHuHGH1q9Z-knF3sxpf2UnRIx8pxc_Sq6XGT6nE5myE_z6cQKXlCdlloctqrseZ53nLJh8uyxn1Grsi9OYJu8g8jBXPKnLfVtzGK-F3_jOVxP5l--mkInkQkN57BPLFmH9dvC8EAaQYJm2ggl90qPXbg==]

- MedChemExpress. (n.d.). Certificate of Analysis: (S)-Pregabalin methyl ester (hydrochloride). Retrieved from MedChemExpress [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6N92Y2X8Ggq3AnmyBS6d3joveq_f6FIcqgkcFeCYsvaHXWyWvZ0GEV4rroMGIZBHnBMIRt493fcvoRRypSsHnMHqbQSwLYkdrDTMFkbGDriR_Lf4zkfCZTjMlzfsZPycUp1X1LHuzbBYAy-C4VBA9hm7PuqI1NIMV8mB4F4UmXtrORjzQQzgKffbqcSKsy7pK5Dr95_wXu8EMSjX8jPjIUC3jcDLQaqJw02CFHltbkPUmR638]

- ChemScene. (n.d.). This compound. Retrieved from ChemScene [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMt6Q4tzJtWcaq5XUiWqrmHWbfuI2vRi9zJff_p8bxjEBdkvg0Myd2BxvKwUoxQkSMnqdkr70NUTA1h5doMbcu8l0WxpBNqW69ng6QVIVMfMkJyGyio4HdY1vX7L8qM2Bwxk0mnUg-lRHmTPh]

- LGC Standards. (n.d.). This compound Salt. Retrieved from LGC Standards [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzApvUT0-TTJx0oBMAsOaOn-JSZ2kEzsan1jQxETy0gVVZpGt0Bcau0xYh4-5MsMcqbb8qa1eMG61i6Ii8ko4gnCaH2aGcBGIOVdK-HzFmqkDNL-UAN2Dl7P2yaHzgp-2YFyfRHCn0-RubClJApLuXStaSPSyfmcKkfLYiy3LYURRB3Q4s8bPnvpeUe2QqS-TOxRkPFn067I6leMCwwbilFyvV5e_ljm1v2zWRuGPMUOrSFXa_MavJKTg_PLkUDE5MDb0=]

- Pharmaceutical Substances. (n.d.). Pregabalin. Retrieved from Pharmaceutical Substances [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5K5HANOIXPoWY9RO96N3Op7RH1T4HYKn1Og8t1Pc2OObE-H6w27Ij1UgMZ7V1PtRf5ipeOJ6L06scXZUaFmpN58qy9QACydq2zlPTL-zZ0uE_fwL5zNadFGPMEhsZm293XGfsYBhu9Nht3IhyC4D9m-Wi-Neh37LaVU5-vUBeh_Vc6ovNAMnC9ds-9y7QYsJCchR2McXa_7iqaFSX-UExZwVxWG39cQqZJJBg1tDaE3tHJnCCdzs-SzUjG9jkrx5hfVQNycGtjN_m1-76UPA712QiWQeKfLDQg0OrK-eF17Lj1gkzTu3TeUKSSp8BwuRT4LquDNv080T9juRgbYcTqBq4yiwIg9Ul1Uw=]

- Cayman Chemical. (n.d.). Certificate of Analysis: Pregabalin methyl ester (hydrochloride). Retrieved from Cayman Chemical [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI_tU1yR7w45OSx9Eudoe_9oapYcIAZm32aOwSg0-5DujjDmCkPj4ldC7uF5YaskjkBECDGjC9CUMDqiXiM_HznVGdUR_WXdn-RcKMyVkHdws-rvpztxk5778UnWW0DApD5Mq3wOPQPugA4G1kJfDbGZqPm07FQHHtA_Q1W7o67aqX5GA=]

- DeRico, S., et al. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 576-581. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEovNLyHv8j82h4OTjpEvwIZSPXHNjzyFAodBKs7iEo1F9m93WDn7xrGMynSRVMZxYtWIvaMYiuUiAXpGzZoKqoXntlmD2AeWGCItCELwvPHuDlEnUWi9p4SZO8EZvVoSv8uSwJWgVebFpdzzDZRv9w6QQ35W1USKrps4JKurHAXHHER7-w8D_s2Em7JUhRek5YRzv4aiQlKMDYFIdEggJIaq6p__23qjYtE7QwZdhK3A==]

- Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEac95XA12LCWzr6wGW0xBhGriNUpWogzE67nyQ6iST4sEBwof76cZhdB1PoPxNDbZKPqK_6VBkAraS6I-pPNFiUyaHmLunV-gfRnTTEsDgxZpN4CWbYmGi1KkHfCJn-SLIAc-r-uSeDZWC0SXkclO5OT7dA7ev5pWGxtgBFUm58uZVm_agpneUqskb68zRIbzM7mVgcP6ETSXTv6rYayOBIlyL5j1Jl7p9H2A8w8-tv4VzO_2daQT3nRwqovx0lxY=]

- DeRico, S., et al. (2018). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3wPZTbxPrRgjWrcR2HhYXawI7SAGI7_vEn5TILejN2MHN7NOrXj65y82Gr3RFyT85ZClKva2Y_jBN4NjHq-11xf6-ViFUgf23t5NoijsNci_7Z31QsWTH77L3h1RSxlQ7Y-XP]

- Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1585. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmXdup8XAYSsp2l-OpFyRAYZmDZ8iqDJZpYz11sBvOZyX5MzYDAyjhKkNvKgoLWlUT629HvKpgFvj6bNEImPyo3Rxlx7W0bPILkjsQBbl4TX3ZLp4jugXebSvsA7cZDy-Sus7SQWS0F-ODruQ=]

- Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_PhCsQvUnkKVzyP0q7B1h4uspZ0GTIAs_KuFXcti6cpSs280aZjqk2EnV_UXNC0dq-Zw8rYdOZ2MBo8qdxB4iUinlJUOcaMhaiZHXbiiDWTuUvWgb9kuBCBAx9Giy5p-hhsxnNC3PLWSM2pz-1AqTAU_95a7hZR09LxwpQhjLRLM=]

- Singh, A., et al. (2019). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal for Advance Research, Ideas and Innovations in Technology, 5(3), 1339-1349. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDyBOjRDNsvXp-quyBCrSJwPlQ6As1A8bG8s4B6e8k2XLfLxI7_8vlg9CSFR86trjA5EsJz_PPrz2J_ORRrlejOx4HqH6HSzMDG5-TImuSHHbvZfRhyneq5pc5RPnMbx7QKkQEq3Pq2gw5u71rfB3nA==]

- Reddy, Y. R., et al. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 73(4), 457-460. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkXCI70iW6VA7txXSnZO0JLMquFR3O2rqaG_afESmTnqoE3sXvFXxOBbPS7H0meQF2d7xVkRsx6tneuyosjmwwQlb6EYbpUQnW2p2jpuLStgGPO7ebexS0rzX1h0JBC0-MZNI95JqodJsoo5k=]

- Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16, 2525-2532. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36UEg-Tiq7-3xUfMwD_jokGD_jTraH2XKDIRTKstWmGzHKUQqZmvmgUzTFk-XU7WhKzEbUF_-0o5ffaBAq4EzlElbrzwjWrA79ba1TMzqPP0p7GJemN3ASwx3o7TvrzFrcYsDkiQXRaA-iVa6Nh3j0zKJ3EqtN3VCTx6J7gjkBqiIlBL_2kpWxO4cnfAlItww79q6b_jP4of-baDw2plATAssytWOd4dQaV8ACrq3ML3s2ZIYHQGuaY64LicxJOSQktClQYj049OLC00=]

- Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5p1fUhZh_a4akNM3utZ71ID7fZtE_pFdP1o9E96u2WS2mKLSsKzviXEcbX3taEAjDQ13ioFa_hV2KJjbibMmembR40wvz-3FNQ2vJQqW57aLenl_7Od2JAiBuurYBCsvdvB19yHia_69CWgBPrZ9a5wux1UhRORh9A-ryaqIa4w-SsTBCq34VIezfU1ySU7KlVZ7584o3r56ctq6z4-b3ZLWs8HRYgPASUwtKY56AXwgPTTGXpIoWuwWvwOsH8OmDRoBXjnopHID0YDJo0C5Jw32Od1xSVsD24LClpc15slyFjElEiOTlRq-sddl3V1W-FJHeeBL4N_GzLh3jP-QCKPxkTLlobJh28fexauvM3LLZANE8ZxBrl_pvx4deV-A=]

Sources

- 1. ovid.com [ovid.com]

- 2. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tpcj.org [tpcj.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound Salt [lgcstandards.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemscene.com [chemscene.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ijariit.com [ijariit.com]

- 15. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(S)-Pregabalin methyl ester hydrochloride synthesis pathways

An In-depth Technical Guide to the Core Synthesis Pathways of (S)-Pregabalin Methyl Ester Hydrochloride

Foreword: A Strategic Overview of (S)-Pregabalin Synthesis

(S)-Pregabalin, the active pharmaceutical ingredient in Lyrica®, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic efficacy is confined to the (S)-enantiomer, rendering the stereoselective synthesis of this molecule a critical focus of process chemistry. This guide provides a deep dive into the prevalent synthetic strategies to access this compound, a stable and highly crystalline intermediate that facilitates purification and handling. Our discussion will not merely present methodologies but will dissect the underlying chemical principles and strategic considerations that guide the selection of a particular synthetic route. We will explore two major philosophies in chiral synthesis: the elegance of building the desired stereocenter from an achiral precursor (asymmetric synthesis) and the pragmatism of separating a racemic mixture (resolution).

Part 1: Asymmetric Synthesis – The Direct Approach

Asymmetric synthesis offers a more atom-economical and often more elegant route to a single enantiomer. In the context of (S)-Pregabalin, several powerful techniques have been developed, with a prominent example being the use of transition metal catalysis.

Rhodium-Catalyzed Asymmetric Hydrogenation: A Pillar of Industrial Synthesis

One of the most successful and industrially scalable methods for establishing the chiral center of (S)-Pregabalin involves the asymmetric hydrogenation of a prochiral olefin. This approach is a testament to the power of homogeneous catalysis in modern organic synthesis.

Causality Behind Experimental Choices:

The substrate of choice is typically a cyano-substituted α,β-unsaturated ester. The cyano group serves as a masked primary amine, while the ester provides a handle for eventual conversion to the carboxylic acid. The crux of this method lies in the selection of a chiral catalyst, most commonly a rhodium complex bearing a chiral bisphosphine ligand (e.g., DuPHOS).[2] The chiral ligand creates a three-dimensional pocket around the metal center. This chiral environment forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high fidelity, thus generating the desired (S)-enantiomer in high enantiomeric excess.[3][4][5]

Experimental Protocol: A Representative Workflow

-

Precursor Synthesis: The synthesis typically commences with a Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate to form the α,β-unsaturated cyanoester.

-

Asymmetric Hydrogenation:

-

The unsaturated cyanoester is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

A catalytic amount of a chiral rhodium-bisphosphine complex is added.

-

The vessel is pressurized with hydrogen gas, and the reaction is stirred until complete conversion is observed.

-

-

Reduction and Hydrolysis:

-

The resulting saturated cyanoester is then subjected to reduction of the nitrile group, commonly via catalytic hydrogenation (e.g., using Raney Nickel or a Palladium catalyst), to yield the corresponding amino ester.

-

Subsequent hydrolysis of the ester, typically under basic conditions, affords (S)-Pregabalin.

-

-

Esterification and Salt Formation:

-

(S)-Pregabalin is dissolved in methanol.

-

An esterifying agent, such as thionyl chloride or hydrogen chloride gas, is introduced to facilitate the formation of the methyl ester and the hydrochloride salt concurrently.

-

The this compound is then isolated as a crystalline solid.[6]

-

Visualizing the Asymmetric Hydrogenation Pathway:

Caption: Synthesis of (S)-Pregabalin methyl ester HCl via classical resolution.

Part 3: Comparative Analysis and Future Perspectives

The choice between asymmetric synthesis and resolution is a multifaceted decision guided by economic, logistical, and environmental considerations.

| Feature | Asymmetric Synthesis (e.g., Rh-catalyzed) | Resolution of Racemate |

| Stereocontrol | Proactive: creates the desired stereocenter | Retroactive: separates pre-existing stereoisomers |

| Atom Economy | High | Inherently lower (max 50% yield of desired enantiomer per cycle without racemization) |

| Process Complexity | Can involve specialized catalysts and high-pressure equipment | Relies on potentially tedious crystallization and separation steps |

| Cost Factors | High cost of chiral ligands and transition metals | Cost of resolving agent and potential for its recovery and reuse [2] |

The future of (S)-Pregabalin synthesis will likely see continued innovation in both arenas. The development of more active and cheaper non-precious metal-based asymmetric catalysts and more efficient enzymatic processes will further enhance the appeal of asymmetric routes. Simultaneously, advancements in crystallization technologies and the discovery of novel, inexpensive resolving agents will ensure that resolution remains a competitive strategy.

References

-

Burk, M. J., & Martinez, C. A. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2795–2805. [Link]

-

Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. (2013). Middle East Technical University. [Link]

-

Moody, T. S., & Moody, C. J. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1547–1555. [Link]

-

Li, G., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. Applied Microbiology and Biotechnology, 103(14), 5617–5626. [Link]

- Burk, M. J. (2003). Asymmetric synthesis of pregabalin. U.S.

- Reddy, M. S., et al. (2009). Novel resolution process for pregabalin.

-

Wang, J., et al. (2021). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development, 25(5), 1146–1154. [Link]

-

Burk, M. J. (2001). Asymmetric synthesis of pregabalin. SciSpace. [Link]

- Burk, M. J. (2004). Asymmetric synthesis of pregabalin.

- Teva Pharmaceutical Industries Ltd. (2010). Process for the Preparation of (S)-Pregabalin. U.S.

-

Sanofi-Aventis. (2011). Industrial process for the synthesis of (S)-(+)-pregabalin. WIPO Patent No. WO/2011/124934. [Link]

-

Lupin Ltd. (2012). Process for synthesis of (s) - pregabalin. WIPO Patent No. WO-2012059797-A1. [Link]

-

An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2022). Trade Science Inc.[Link]

- Teva Pharmaceutical Industries Ltd. (2008). Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin....

-

Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]

- Teva Pharmaceutical Industries Ltd. (2010). Method for the preparation of Pregabalin and salts thereof. U.S.

Sources

- 1. ricerca.univaq.it [ricerca.univaq.it]

- 2. WO2009044409A2 - Novel resolution process for pregabalin - Google Patents [patents.google.com]

- 3. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 4. Asymmetric synthesis of pregabalin (2001) | Mark Joseph Burk | 41 Citations [scispace.com]

- 5. AU777046B2 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (S)-Pregabalin Methyl Ester Hydrochloride (CAS: 714230-22-5)

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pregabalin methyl ester hydrochloride, a critical intermediate in the synthesis of the blockbuster drug Pregabalin, holds significant interest for pharmaceutical researchers and process chemists. Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] The therapeutic efficacy of Pregabalin is specifically attributed to its (S)-enantiomer, making stereoselective synthesis paramount.[1][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis strategies, analytical characterization, and its pivotal role in the production of Pregabalin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 714230-22-5 | [5][6] |

| Molecular Formula | C₉H₂₀ClNO₂ | [6] |

| Molecular Weight | 209.71 g/mol | [5][6] |

| Appearance | White Solid | [7] |

| Purity | ≥95% | [6][8] |

| Solubility | Soluble in Chloroform, Methanol.[7] Also soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[8] | [7][8] |

| Storage | Recommended storage at 4°C, protected from light.[6] For long-term storage, powder can be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[5][9] | [5][6][9] |

The Strategic Role in Pregabalin Synthesis

This compound serves as a protected form of the final Pregabalin molecule.[7] The esterification of the carboxylic acid moiety is a key strategic step in many synthetic routes. This protection prevents undesirable side reactions, such as the intramolecular cyclization to form the lactam, 4-isobutyl-pyrrolidin-2-one, a common issue with gamma-amino acids like Pregabalin.[10]

The general synthetic workflow involving this intermediate can be visualized as follows:

Figure 1: A simplified logical workflow illustrating the role of this compound as a key intermediate in the synthesis of (S)-Pregabalin.

Synthetic Pathways and Methodologies

The synthesis of (S)-Pregabalin and its intermediates has been a subject of extensive research, leading to various innovative chemical and enzymatic approaches.

Chemoenzymatic Synthesis

One prominent strategy involves the use of enzymes to achieve the desired stereoselectivity. For instance, lipases can be employed for the kinetic resolution of racemic esters, providing an enantiomerically enriched precursor for (S)-Pregabalin.[2]

Experimental Protocol: Lipase-Mediated Kinetic Resolution

This protocol is a conceptual representation based on principles of enzymatic resolution for producing chiral intermediates.

-

Substrate Preparation: A racemic ester precursor to Pregabalin, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), is prepared.

-

Enzymatic Reaction:

-

Immobilized lipase (e.g., from Talaromyces thermophilus) is added to a biphasic system of n-heptane and water containing the racemic CNDE.[2]

-

The reaction is stirred at a controlled temperature and pH. The lipase selectively hydrolyzes one enantiomer of the ester.

-

-

Work-up and Separation:

-

After the desired conversion is reached (typically monitored by HPLC), the enzyme is filtered off.

-

The aqueous and organic layers are separated. The aqueous layer contains the salt of the hydrolyzed carboxylic acid (the desired (S)-enantiomer), while the organic layer contains the unreacted ester (the (R)-enantiomer).

-

Acidification of the aqueous layer followed by extraction yields the enantiomerically pure (S)-acid intermediate.

-

-

Conversion to Methyl Ester: The resulting chiral acid is then converted to this compound through standard esterification and subsequent reduction of the nitrile and salt formation.

Asymmetric Synthesis using Chiral Auxiliaries

A classic and robust method for establishing stereocenters is the use of chiral auxiliaries. Evans oxazolidinones are frequently employed for this purpose.[4]

Workflow for Asymmetric Alkylation

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Validated extractive analytical methods for the estimation of pregabalin in bulk and pharmaceutical dosage form [sciencepubco.com]

- 4. tsijournals.com [tsijournals.com]

- 5. (S)-Pregabalin methyl ester hydrochloride_TargetMol [targetmol.com]

- 6. chemscene.com [chemscene.com]

- 7. usbio.net [usbio.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ovid.com [ovid.com]

(S)-Pregabalin Methyl Ester Hydrochloride: A Critical Intermediate in the Enantioselective Synthesis of Pregabalin

A Senior Application Scientist's In-depth Technical Guide

Abstract

Pregabalin, the active pharmaceutical ingredient (API) in Lyrica®, is a GABA analogue whose therapeutic efficacy is exclusive to its (S)-enantiomer.[1][2][3] Consequently, developing stereoselective and economically viable synthetic routes is a paramount concern in pharmaceutical manufacturing. This guide provides a detailed technical overview of (S)-Pregabalin methyl ester hydrochloride, a pivotal intermediate that facilitates the efficient, large-scale production of high-purity (S)-Pregabalin. We will explore the rationale behind its use, detail a robust synthetic pathway via asymmetric hydrogenation, outline rigorous purification and characterization protocols, and describe its final conversion to the target API.

Strategic Importance of the Methyl Ester Hydrochloride Intermediate

The selection of an intermediate in a multi-step API synthesis is a strategic decision balancing chemical stability, ease of purification, and reaction compatibility. This compound excels in this role for several key reasons:

-

Protection of the Carboxylic Acid: The methyl ester functionality effectively protects the carboxylic acid group, preventing it from participating in unwanted side reactions during the critical nitrile reduction step.

-

Facilitated Purification: As a crystalline hydrochloride salt, the intermediate is readily purified through recrystallization.[4] This allows for the effective removal of process impurities and catalyst residues, which is often more challenging with the free amine or the final zwitterionic API.

-

Enhanced Stability: The salt form generally exhibits greater stability and is less hygroscopic than the corresponding free base, making it easier to handle, store, and transport under standard manufacturing conditions.

-

High-Yielding Conversion: The final deprotection step—hydrolysis of the methyl ester to the carboxylic acid—is typically a high-yielding and straightforward reaction, ensuring efficient conversion to (S)-Pregabalin.[5]

Synthesis and Stereochemical Control: The Asymmetric Hydrogenation Pathway

While various routes to Pregabalin exist, including those employing enzymatic resolution or chiral auxiliaries, asymmetric hydrogenation of a prochiral cyano-ester offers a highly efficient and atom-economical approach to establishing the required stereocenter.[4][6][7][8]

Causality in Experimental Design

The success of this pathway hinges on the precise control of the asymmetric hydrogenation step. The substrate, ethyl 3-cyano-5-methylhex-3-enoate, is specifically designed for this transformation.[4] The conjugated system of the nitrile and the ester group activates the alkene for hydrogenation.

The choice of catalyst is the most critical factor for inducing chirality. Rhodium or Ruthenium complexes bearing chiral bisphosphine ligands, such as those from the DuPhos family (e.g., [(S,S)-Me-DuPHOS]Rh(COD)+BF4−), are frequently employed.[4]

-

Why Chiral Bisphosphine Ligands? These ligands create a rigid C2-symmetric chiral environment around the metal center. This steric and electronic arrangement forces the substrate to coordinate to the metal in a specific orientation. Consequently, hydrogen gas adds to only one face of the double bond, leading to the preferential formation of the desired (S)-enantiomer with high enantiomeric excess (e.e.).

Experimental Protocol: Synthesis

The following protocol outlines a representative synthesis starting from the unsaturated cyano-ester precursor.

-

Reactor Preparation: An appropriately sized pressure reactor is rendered inert by purging with dry, oxygen-free nitrogen or argon. This is crucial as the hydrogenation catalyst is sensitive to oxidation.

-

Charge Substrate and Solvent: The reactor is charged with ethyl 3-cyano-5-methylhex-3-enoate and a degassed solvent, typically methanol.

-

Catalyst Introduction: The chiral rhodium catalyst (e.g., [(S,S)-Me-DuPHOS]Rh(COD)+BF4−) is added under a positive pressure of the inert gas. The catalyst loading is typically low (e.g., 0.01-1 mol%).

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (e.g., 50-100 psi). The reaction mixture is agitated at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases, indicating reaction completion.

-

Reaction Work-up: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product, (S)-ethyl 3-cyano-5-methylhexanoate, is obtained.

-

Salt Formation: The crude ester is dissolved in a suitable solvent like isopropyl alcohol (IPA). A solution of hydrogen chloride (HCl) in IPA is then added dropwise with stirring. The this compound precipitates as a white solid.

-

Isolation: The solid is collected by filtration, washed with cold IPA to remove soluble impurities, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Quality control decision workflow for the intermediate.

Conversion to (S)-Pregabalin: The Final Step

The final transformation is the hydrolysis of the methyl ester to the carboxylic acid.

Hydrolysis Protocol

Acid-catalyzed hydrolysis is commonly used and is mechanistically straightforward.

-

Reaction Setup: The purified this compound is charged into a reactor with an aqueous solution of a strong acid, such as 6N hydrochloric acid. [9]2. Heating: The mixture is heated to reflux (around 100-110°C) and held until the reaction is complete, as monitored by HPLC (disappearance of the starting material).

-

Cooling and pH Adjustment: The reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of Pregabalin (around pH 6.5-7.0) using a base like sodium hydroxide or an organic base. [10]At this pH, Pregabalin is least soluble in water.

-

Crystallization and Isolation: The product, (S)-Pregabalin, crystallizes out of the solution. It is often beneficial to add a co-solvent like isopropanol to further decrease solubility and improve the yield. [11]The solid API is collected by filtration, washed with a water/IPA mixture, and dried under vacuum.

Conclusion

This compound stands as a well-designed and strategically vital intermediate in the modern synthesis of Pregabalin. Its use allows for robust stereochemical control via asymmetric hydrogenation and provides a stable, crystalline solid that is readily purified to the high standards required for pharmaceutical production. The protocols and analytical systems described herein represent a field-proven, self-validating approach to ensure the consistent and efficient manufacture of this critical API intermediate.

References

-

Gurjar, M. K., & Puranik, V. G. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link]

-

Pelliccia, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. [Link]

- Burk, M. J., et al. (2003). Asymmetric synthesis of pregabalin. U.S.

- Pfizer Inc. (2008). Crystalline forms of pregabalin.

-

Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, Section B. [Link]

-

Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society. [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Method for the preparation of Pregabalin and salts thereof. U.S.

- Dipharma Francis S.r.l. (2011). Process for the synthesis of pregabalin. U.S.

Sources

- 1. ricerca.univaq.it [ricerca.univaq.it]

- 2. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 3. US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents [patents.google.com]

- 4. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 5. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]

- 11. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]

Solubility Profile of (S)-Pregabalin Methyl Ester Hydrochloride: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

(S)-Pregabalin methyl ester hydrochloride is a crucial intermediate in the synthesis of Pregabalin, an active pharmaceutical ingredient (API) with significant therapeutic applications.[1][2] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification strategies, and ensuring the overall efficiency and quality of the drug manufacturing process. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound. Recognizing the scarcity of publicly available quantitative data, this document presents detailed, field-proven experimental protocols for determining thermodynamic solubility, establishing a pH-solubility profile, and highlights best practices for data interpretation and validation. This guide is intended to empower researchers, chemists, and drug development professionals to generate robust and reliable solubility data, facilitating informed decision-making in process development and scale-up operations.

Introduction: The Central Role of Solubility in Process Chemistry

This compound (CAS No: 714230-22-5) serves as a protected form of (S)-Pregabalin, streamlining synthetic pathways.[3] The solubility of such an intermediate is not merely a physical constant; it is a critical process parameter that dictates solvent selection for synthesis and crystallization, influences reaction kinetics, and governs the efficacy of purification steps like filtration and washing. An inadequate understanding of solubility can lead to suboptimal yields, inconsistent product purity, and significant challenges during process scale-up.

This guide addresses the practical needs of the development scientist by consolidating known information and providing actionable protocols to fill the existing data gaps. We will explore the theoretical underpinnings of solubility for this specific molecule, present established qualitative data, and detail the methodologies required to generate a comprehensive quantitative solubility profile.

Physicochemical Characterization

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | [4] |

| CAS Number | 714230-22-5 | [3] |

| Molecular Formula | C₉H₂₀ClNO₂ | [3] |

| Molecular Weight | 209.71 g/mol | [3] |

| Appearance | White Solid | [3] |

The structure contains a primary amine, which is protonated in the hydrochloride salt form, and a methyl ester. This duality is key:

-

The hydrochloride salt moiety suggests an affinity for polar, protic solvents like water and alcohols, where it can dissociate. Its solubility in aqueous media is expected to be pH-dependent.

-

The methyl ester and the isobutyl group introduce lipophilic character, suggesting solubility in organic solvents.

Known Solubility Data: A Qualitative Assessment

Comprehensive quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, supplier technical data sheets provide a valuable qualitative starting point.

| Solvent | Reported Solubility | Concentration / Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (476.85 mM). Requires sonication. | [5] |

| Chloroform | Soluble | Not specified | [3] |

| Methanol | Soluble | Not specified | [3] |

Expert Insight: The high solubility in DMSO is typical for many drug-like molecules and is often used for initial stock solution preparation in screening assays.[5][6] However, it's critical to note that kinetic solubility measurements, often derived from DMSO stock solutions, can differ significantly from thermodynamic equilibrium solubility, which is more relevant for process chemistry.[6][7] The reported solubility in both a non-polar solvent (chloroform) and a polar protic solvent (methanol) confirms the molecule's dual hydrophilic/lipophilic nature.

Experimental Protocols for Quantitative Solubility Determination

To generate the robust data required for process development, standardized experimental protocols are necessary. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturation point.[8][9][10]

Protocol 1: Thermodynamic Solubility in Organic Solvents

This protocol details the determination of equilibrium solubility in a panel of common organic solvents.

Causality Behind Experimental Choices:

-

Equilibrium Time: Solubility is an equilibrium process. The system must be agitated long enough to ensure the solution is truly saturated, which is verified by measuring concentration at multiple time points until a plateau is reached.[11]

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25°C or 37°C) is critical for reproducibility.[12][13]

-

Solid Phase Analysis: It is crucial to analyze the excess solid at the end of the experiment (e.g., by XRPD or DSC). This confirms that the compound has not converted to a different polymorphic form or solvate, which would yield the solubility of the new, likely less soluble, form.[10]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for concentration analysis due to its specificity, sensitivity, and ability to detect any potential degradation of the compound during the experiment.[10]

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of a selected solvent (e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Ethyl Acetate, Chloroform). "Excess" means enough solid will remain undissolved at equilibrium.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate at a consistent speed (e.g., 150 rpm) for a predetermined period (e.g., 48-72 hours).[13]

-

Sampling: After the initial equilibration period (e.g., 24 hours), stop agitation and allow the solid to settle. Carefully withdraw a small aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove all undissolved particles.

-

Dilution: Promptly dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method to prevent precipitation.

-

Repeat Sampling: Continue agitation and repeat the sampling and analysis process at subsequent time points (e.g., 48 and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).[11]

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Solid Residue Analysis: After the final time point, recover the remaining solid from the vials. Dry the solid and analyze it to confirm its physical form has not changed.

Workflow for Thermodynamic Solubility Determination

Caption: Influence of pKa and pH on Molecular Species and Solubility.

Conclusion and Recommendations

The solubility of this compound is a critical parameter for the efficient and reproducible synthesis of Pregabalin. While qualitative data confirms its solubility in key solvents like methanol and DMSO, this guide emphasizes the necessity of generating precise, quantitative thermodynamic solubility data. [3][5]The provided step-by-step protocols for both organic and pH-dependent aqueous solubility determination are designed to be robust, reproducible, and self-validating.

It is strongly recommended that drug development professionals invest the resources to execute these protocols early in the development lifecycle. The resulting comprehensive solubility profile will enable rational solvent selection, optimize crystallization processes, prevent costly manufacturing failures, and form a crucial part of the process knowledge base required for regulatory filings.

References

-

National Center for Biotechnology Information. (n.d.). Pregabalin methyl ester. PubChem Compound Database. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Pregabalin (CAS 148553-50-8). Retrieved from [Link]

-

Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 525-533. Retrieved from [Link]

-

Medicines Evaluation Board. (2020). Public Assessment Report: Pregabaline Laurus. Geneesmiddeleninformatiebank. Retrieved from [Link]

-

Das, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

-

Anumula, R. R., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. Retrieved from [Link]

-

Serra, M. (2015). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pregabalin. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Kumar, A., et al. (2022). RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 118-123. Retrieved from [Link]

-

Mohammadi, Z., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16, 2479-2486. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2009). Chemistry Review(s) for NDA 22-488. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

Chen, J., et al. (2019). Measurement and correlation of pregabalin form i solubility in pure solvents and acetone-water mixtures. Journal of Chemical & Engineering Data, 64(12), 5195-5203. Retrieved from [Link]

- Casar, Z., et al. (2009). Pregabalin salts. Google Patents (WO2009080365A1).

- Allen, D., et al. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1).

-

precisionFDA. (n.d.). PREGABALIN METHYL ESTER. Retrieved from [Link]

-

da Silva, A. F. C., et al. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]

-

The United States Pharmacopeial Convention. (n.d.). General Chapter <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. Pregabalin methyl ester | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pharmatutor.org [pharmatutor.org]

- 8. scispace.com [scispace.com]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. scielo.br [scielo.br]

(S)-Pregabalin methyl ester hydrochloride spectral data (NMR, MS)

An In-Depth Technical Guide to the Spectral Data of (S)-Pregabalin Methyl Ester Hydrochloride

Authored by: A Senior Application Scientist

Introduction

(S)-Pregabalin, the active pharmaceutical ingredient in Lyrica®, is a gamma-aminobutyric acid (GABA) analog used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its methyl ester hydrochloride salt, this compound, is a key derivative often used as a reference standard in analytical chemistry and for research purposes.[4][5] This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

The molecular formula for this compound is C₉H₂₀ClNO₂, with a molecular weight of 209.71 g/mol .[6][7] Its chemical structure is presented below:

Molecular Structure:

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data from (R)-(-)-3-aminomethyl-5-methylhexanoic acid.[8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~0.83 | Doublet | 6H |

| -CH₂-CH(CH₃)₂ | ~1.15 | Triplet | 2H |

| -CH(CH₃)₂ | ~1.52-1.63 | Multiplet | 1H |

| -CH₂-COOCH₃ & -CH-CH₂- | ~2.05-2.29 | Multiplet | 3H |

| -CH₂-NH₃⁺ | ~2.84-2.98 | Multiplet | 2H |

| -COOCH₃ | ~3.67 | Singlet | 3H |

| -NH₃⁺ | Broad Singlet | 3H |

Interpretation and Causality

-

Upfield Region (0.8-1.7 ppm): The signals in this region correspond to the aliphatic protons of the isobutyl group. The two methyl groups (-CH(CH₃ )₂) are diastereotopic and appear as a doublet due to coupling with the adjacent methine proton.

-

Methylene and Methine Protons (2.0-2.3 ppm): The protons on the carbon backbone adjacent to the chiral center and the ester group appear in this region as complex multiplets due to overlapping signals and multiple coupling interactions.

-

Aminomethyl Protons (~2.9 ppm): The protons of the methylene group attached to the nitrogen (-CH₂ -NH₃⁺) are shifted downfield due to the electron-withdrawing effect of the protonated amine.

-

Methyl Ester Protons (~3.7 ppm): The three protons of the methyl ester group (-COOCH₃ ) appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Amine Protons: The protons on the nitrogen atom (-NH₃ ⁺) will likely appear as a broad singlet and may exchange with residual water in the NMR solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR data, a complete spectrum for the methyl ester hydrochloride is not readily published. However, the data for the parent acid, (R)-(-)-3-aminomethyl-5-methylhexanoic acid, provides a strong basis for the assignment of the carbon signals.[8]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~21.99 |

| -CH(CH₃)₂ | ~24.37 |

| -CH(CH₃)₂ | ~31.67 |

| -CH₂-COOCH₃ | ~40.73 |

| -CH-CH₂- | ~43.67 |

| -CH₂-NH₃⁺ | ~46.61 |

| -COOCH₃ | ~51.5 |

| -COOCH₃ | ~173.0 |

Interpretation and Causality

-

Aliphatic Carbons (21-47 ppm): The carbons of the isobutyl group and the main chain appear in the upfield region of the spectrum.

-

Methyl Ester Carbon (-COOCH₃): The carbon of the methyl group of the ester is expected to appear around 51.5 ppm.

-

Carbonyl Carbon (-COOCH₃): The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 173 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectral Data

-

Molecular Ion: The protonated molecule of the free base, [M+H]⁺, is expected to be the base peak. The mass of the free base (C₉H₁₉NO₂) is 173.25 g/mol .[9] Therefore, the expected m/z for the protonated molecule is approximately 174.1.[10] This is consistent with predicted collision cross section data.[11]

-

Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

| Ion | m/z (Expected) | Identity |

| [M+H]⁺ | 174.1 | Protonated Parent Molecule |

| [M+Na]⁺ | 196.1 | Sodium Adduct |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

-

Data Analysis: Identify the m/z values of the major peaks in the spectrum and propose corresponding molecular formulas and structures.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By leveraging data from the parent compound and related analogs, we have presented a detailed interpretation of the spectral features. The provided experimental protocols offer a solid foundation for researchers to obtain and analyze their own data, ensuring accurate characterization of this important reference standard.

References

-

Sripathi, S., Somesetti, N. R., Veeramalla, R., & Challa, N. R. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. Retrieved from [Link]

-

PubChem. (n.d.). methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Pregabalin methyl ester. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl (3s)-3-(aminomethyl)-5-methylhexanoate hydrochloride (C9H19NO2). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). PREGABALIN METHYL ESTER HYDROCHLORIDE. Retrieved from [Link]

-

PharmaCompass. (n.d.). (3S)-3-(aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]

Sources

- 1. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 3. 3-(Aminomethyl)-5-methylhexanoic acid | 128013-69-4 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | C9H20ClNO2 | CID 45260929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pregabalin methyl ester | C9H19NO2 | CID 44319400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. PubChemLite - Methyl (3s)-3-(aminomethyl)-5-methylhexanoate hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Role of (S)-Pregabalin Methyl Ester Hydrochloride in GABA Analogue Research

Abstract

The development of analogues for γ-aminobutyric acid (GABA) represents a significant advancement in treating neurological disorders, overcoming the inherent limitations of GABA's poor blood-brain barrier permeability. Pregabalin, a cornerstone of this class, exerts its therapeutic effects not through direct GABA receptor interaction, but by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels. The synthesis and purification of its pharmacologically active (S)-enantiomer necessitate precise chemical control, often employing intermediates and protecting group strategies. This technical guide provides an in-depth examination of (S)-Pregabalin methyl ester hydrochloride, a pivotal compound that serves dual roles as a key synthetic intermediate and a critical analytical reference standard. We will explore its chemical properties, the rationale for its use in synthetic workflows, and its application in the rigorous analytical characterization required for drug development. This document is intended for researchers, chemists, and drug development professionals engaged in the study and production of GABA analogues, offering field-proven insights and detailed experimental methodologies.

The Landscape of GABA Analogue Drug Development

The Therapeutic Challenge of Native GABA